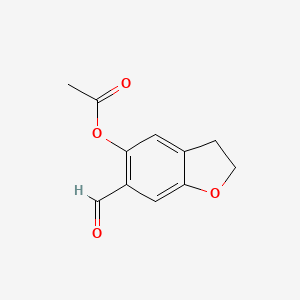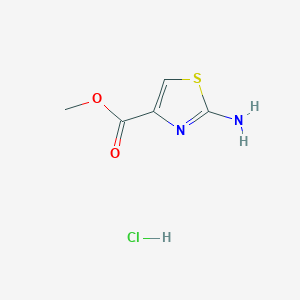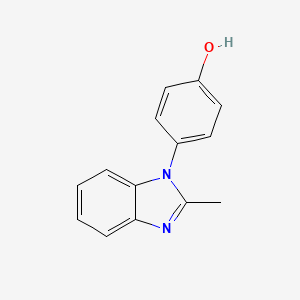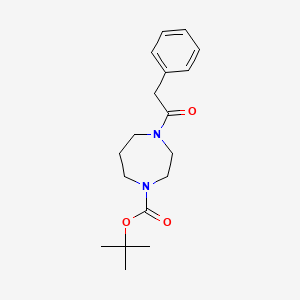
(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a formyl group at the 6th position and an acetate group at the 5th position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the dehydrative cyclization of o-hydroxybenzyl ketones.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate can undergo various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Major Products:
Oxidation: (6-Carboxy-2,3-dihydro-1-benzofuran-5-yl) acetate.
Reduction: (6-Hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl) acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a valuable tool in studying the biological activities and mechanisms of action of benzofuran derivatives.
Mechanism of Action
The mechanism of action of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in modulating the compound’s biological activity. For example, the formyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, while the acetate group can enhance the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the formyl and acetate groups, resulting in different chemical and biological properties.
5-Formyl-2,3-dihydro-1-benzofuran-6-yl acetate: An isomer with the formyl and acetate groups at different positions, leading to variations in reactivity and activity.
6-Hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl acetate: A reduced form of the compound with a hydroxymethyl group instead of a formyl group.
Uniqueness: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is unique due to the specific positioning of the formyl and acetate groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(6-formyl-2,3-dihydro-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(13)15-11-4-8-2-3-14-10(8)5-9(11)6-12/h4-6H,2-3H2,1H3 |
InChI Key |
ODVYREWTACUCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)

![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)

![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)




![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
